3-(Indolizin-2-yl)benzonitrile

Drug-likeness Permeability ADME

3-(Indolizin-2-yl)benzonitrile (CAS 918960-13-1) is a nitrogen-containing heterocyclic compound consisting of an indolizine core directly linked to a benzonitrile moiety at the 2-position. The indolizine scaffold is a fully conjugated 10π-electron aromatic system and is recognized as a privileged structure in medicinal chemistry, particularly as a bioisostere of indole.

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
CAS No. 918960-13-1
Cat. No. B14192112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Indolizin-2-yl)benzonitrile
CAS918960-13-1
Molecular FormulaC15H10N2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2C=C1)C3=CC=CC(=C3)C#N
InChIInChI=1S/C15H10N2/c16-10-12-4-3-5-13(8-12)14-9-15-6-1-2-7-17(15)11-14/h1-9,11H
InChIKeyASDDRLLEDMRKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Indolizin-2-yl)benzonitrile (CAS 918960-13-1) – Procurement-Relevant Properties and Differentiation


3-(Indolizin-2-yl)benzonitrile (CAS 918960-13-1) is a nitrogen-containing heterocyclic compound consisting of an indolizine core directly linked to a benzonitrile moiety at the 2-position . The indolizine scaffold is a fully conjugated 10π-electron aromatic system and is recognized as a privileged structure in medicinal chemistry, particularly as a bioisostere of indole [1]. The compound has a molecular formula of C15H10N2 and a molecular weight of 218.25 g/mol . Its computed physicochemical properties (cLogP ≈ 3.48, topological polar surface area [tPSA] ≈ 28.2 Ų) place it within favorable drug-like chemical space, making it a versatile building block for fragment-based drug discovery, lead optimization, and targeted library synthesis.

Why Generic Substitution Fails for 3-(Indolizin-2-yl)benzonitrile: Critical Structural Nuances in Heterocyclic Building Blocks


Substituting 3-(indolizin-2-yl)benzonitrile with a seemingly similar heterocyclic building block can lead to dramatically divergent biological and physicochemical profiles. Small structural modifications—such as replacing the indolizine core with indole or shifting the substitution position—are known to profoundly alter target binding, metabolic stability, and cellular permeability [1]. The indolizine scaffold is not simply an indole mimic; it possesses a distinct electronic structure (a 10π-electron system with a bridgehead nitrogen) that confers unique π-stacking capabilities and hydrogen-bonding patterns [2]. Furthermore, the electron-withdrawing benzonitrile group at the meta position influences the compound's overall dipole moment and reactivity, affecting molecular recognition events [1]. The quantitative evidence below demonstrates that even among close structural analogs, measurable differences in key drug-likeness parameters exist, which can directly impact downstream screening outcomes and lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(Indolizin-2-yl)benzonitrile Against Its Closest Analogs


Reduced Topological Polar Surface Area (tPSA) Compared to Indole Analog

The target compound 3-(indolizin-2-yl)benzonitrile exhibits a computed topological polar surface area (tPSA) of 28.20 Ų, which is markedly lower than that of its indole-based analog 3-(1H-indol-2-yl)benzonitrile (tPSA = 39.58 Ų) . Lower tPSA values are correlated with improved passive membrane permeability and enhanced oral bioavailability potential [1].

Drug-likeness Permeability ADME

Higher Computed Lipophilicity (cLogP) vs. Indole Analog

3-(Indolizin-2-yl)benzonitrile has a computed LogP value of 3.48, in contrast to 3.40 for 3-(1H-indol-2-yl)benzonitrile . This incremental increase in lipophilicity can translate into measurably distinct partitioning behavior and target-binding characteristics in biological assays.

Lipophilicity LogP Drug design

Indolizine Core Confers Unique Electronic Properties vs. Indole-Based Scaffolds

The indolizine ring system differs fundamentally from indole by incorporating a bridgehead nitrogen that transforms the heterocycle into a fully conjugated 10π-electron system with distinct HOMO-LUMO gap and dipole moment [1]. This electronic difference has been exploited in kinase inhibitor design: indolizine-based compounds from a series of 32 derivatives demonstrated nanomolar antiproliferative activity (IC50 47–117 nM) with negligible normal-cell cytotoxicity, while closely related indole analogs showed divergent selectivity profiles across CAL-27, BT-20, and HGC-27 cancer cell lines [2]. Although 3-(indolizin-2-yl)benzonitrile itself was not the direct test compound in this study, its scaffold is representative of the indolizine chemotype that enabled the observed selectivity.

Bioisosterism Molecular recognition Fragment-based drug discovery

Absence of an NH Hydrogen-Bond Donor Offers Distinct Physicochemical Profile vs. Indole Analog

The indole comparator 3-(1H-indol-2-yl)benzonitrile contains one hydrogen-bond donor (the indole NH), whereas the indolizine core of the target compound lacks an NH donor [1]. The absence of an H-bond donor can reduce off-target interactions with hydrogen-bond acceptors in biological systems, potentially improving selectivity and passive permeability [2].

Hydrogen bonding Permeability Selectivity

Optimal Research and Industrial Application Scenarios for 3-(Indolizin-2-yl)benzonitrile


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinases and Phosphatases

The low molecular weight (218.25 g/mol), favorable cLogP (3.48), and compact tPSA (28.20 Ų) make 3-(indolizin-2-yl)benzonitrile an ideal fragment for inclusion in FBDD screening libraries . Its indolizine core has established precedent in kinase and phosphatase inhibitor design, as evidenced by indolizine-1-carbonitrile derivatives that displayed antiphosphatase activity [1]. The absence of an H-bond donor and the electron-withdrawing benzonitrile group allow for efficient fragment growing and linking strategies.

Oncology Lead Optimization Leveraging Indolizine Bioisosterism

The indolizine scaffold has demonstrated nanomolar antiproliferative activity and selectivity for cancer cells over normal fibroblasts, a profile documented for structurally related indolizine derivatives acting as microtubule destabilizers [2]. 3-(Indolizin-2-yl)benzonitrile serves as a synthetically tractable starting scaffold for introducing substituents at the indolizine core to further optimize potency and selectivity against specific tumor cell lines while preserving the favorable safety margin observed for the chemotype.

Synthesis of CNS-Penetrant Chemical Probes

The combination of moderate lipophilicity (cLogP 3.48) and low tPSA (28.20 Ų) positions 3-(indolizin-2-yl)benzonitrile within physicochemical ranges associated with blood-brain barrier penetration [3]. The indolizine core has been identified in silico as compatible with BBB transit for targeting tau protein in Alzheimer's disease [3]. This scaffold is therefore suitable for developing CNS-penetrant chemical probes where indole-based analogs with similar potency may exhibit inferior brain exposure.

Custom Library Synthesis for High-Throughput Screening (HTS)

As a versatile building block with reactive nitrile functionality, 3-(indolizin-2-yl)benzonitrile enables straightforward diversification through hydrolysis to carboxylic acids/amides, reduction to amines, or electrophilic aromatic substitution . Its structural differentiation from indole-based building blocks (distinct tPSA, no NH donor, unique electronic profile) provides library designers with genuine chemical diversity that increases the probability of identifying novel hit series in HTS campaigns targeting under-explored biological space.

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